molecular formula C23H23N6NaO7S2 B079826 Sulphenazone CAS No. 13061-27-3

Sulphenazone

Cat. No. B079826
CAS RN: 13061-27-3
M. Wt: 582.6 g/mol
InChI Key: IHRPVXYWQIAWSC-UHFFFAOYSA-M
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Description

Sulphenazone is a chemical compound that belongs to the family of sulphonamides. It is a white, crystalline powder that is soluble in water and alcohol. Sulphenazone has been used as an antibacterial agent in the treatment of various infections. In recent years, it has gained attention in the field of scientific research due to its potential applications in various fields.

Mechanism Of Action

Sulphenazone works by inhibiting the synthesis of folic acid in bacteria. Folic acid is essential for the growth and multiplication of bacteria. By inhibiting its synthesis, sulphenazone prevents the bacteria from multiplying, thereby reducing the infection.

Biochemical And Physiological Effects

Sulphenazone has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and improve cognitive function. Sulphenazone has also been shown to have antioxidant properties, which can help to reduce oxidative stress in the body.

Advantages And Limitations For Lab Experiments

Sulphenazone has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been extensively studied, which means that there is a wealth of information available on its properties and potential applications. However, there are also some limitations to using sulphenazone in lab experiments. It is not very soluble in water, which can make it difficult to work with. It also has a relatively short half-life, which means that it may not be suitable for long-term experiments.

Future Directions

There are several future directions for research on sulphenazone. One potential area of research is the development of new and more effective antibacterial agents based on sulphenazone. Another area of research is the investigation of sulphenazone as a potential treatment for Alzheimer's disease and Parkinson's disease. Additionally, there is potential for sulphenazone to be used in the development of new cancer treatments. Finally, more research is needed to fully understand the biochemical and physiological effects of sulphenazone, which could lead to new applications in a range of fields.

Synthesis Methods

Sulphenazone is synthesized by reacting 4-aminobenzenesulphonamide with acetic anhydride in the presence of a catalyst. The reaction yields sulphenazone as a white, crystalline powder. The purity of the compound can be improved by recrystallization.

Scientific Research Applications

Sulphenazone has been extensively studied for its potential applications in various fields. It has been investigated as an antibacterial agent, antifungal agent, and antitumor agent. Sulphenazone has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

CAS RN

13061-27-3

Product Name

Sulphenazone

Molecular Formula

C23H23N6NaO7S2

Molecular Weight

582.6 g/mol

IUPAC Name

sodium;(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-[4-[(6-methoxypyridazin-3-yl)sulfamoyl]anilino]methanesulfonate

InChI

InChI=1S/C23H24N6O7S2.Na/c1-15-21(23(30)29(28(15)2)17-7-5-4-6-8-17)22(38(33,34)35)24-16-9-11-18(12-10-16)37(31,32)27-19-13-14-20(36-3)26-25-19;/h4-14,22,24H,1-3H3,(H,25,27)(H,33,34,35);/q;+1/p-1

InChI Key

IHRPVXYWQIAWSC-UHFFFAOYSA-M

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(NC3=CC=C(C=C3)S(=O)(=O)NC4=NN=C(C=C4)OC)S(=O)(=O)[O-].[Na+]

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(NC3=CC=C(C=C3)S(=O)(=O)NC4=NN=C(C=C4)OC)S(=O)(=O)[O-].[Na+]

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(NC3=CC=C(C=C3)S(=O)(=O)NC4=NN=C(C=C4)OC)S(=O)(=O)[O-].[Na+]

Other CAS RN

13061-27-3

synonyms

sulfenazone
sulphenazone

Origin of Product

United States

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